1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to a biphenyl structure with a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine typically involves the following steps:
-
Formation of the Biphenyl Core: : The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene. For instance, 5-methoxyphenylboronic acid can be coupled with 3-bromobiphenyl under palladium-catalyzed conditions.
-
Introduction of the Cyclopropane Ring: : The cyclopropane ring can be introduced via a Simmons-Smith reaction, where the biphenyl compound is treated with diiodomethane and a zinc-copper couple to form the cyclopropane ring at the desired position.
-
Amination: : The final step involves the introduction of the amine group through a nucleophilic substitution reaction. The cyclopropyl intermediate can be treated with ammonia or an amine under suitable conditions to yield the desired cyclopropanamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents would be carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The biphenyl core can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, elevated pressure.
Substitution: Acyl chlorides or anhydrides, base (e.g., triethylamine), solvent (e.g., dichloromethane).
Major Products
Oxidation: 1-(5-Hydroxy-[1,1’-biphenyl]-3-yl)cyclopropanamine.
Reduction: Reduced biphenyl derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its structural features make it a candidate for investigating enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, 1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can induce strain in the molecule, affecting its binding affinity and specificity. The methoxy group can participate in hydrogen bonding or other interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine: Similar structure but with the methoxy group at the 4-position.
1-(5-Hydroxy-[1,1’-biphenyl]-3-yl)cyclopropanamine: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(5-Methoxy-[1,1’-biphenyl]-4-yl)cyclopropanamine: Similar structure but with the cyclopropane ring at the 4-position.
Uniqueness
1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine is unique due to the specific positioning of the methoxy group and the cyclopropane ring. This configuration can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H17NO |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-(3-methoxy-5-phenylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C16H17NO/c1-18-15-10-13(12-5-3-2-4-6-12)9-14(11-15)16(17)7-8-16/h2-6,9-11H,7-8,17H2,1H3 |
InChI Key |
SFFLPUAIAWYAFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CC2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.